molecular formula C23H27NO6 B1262736 2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester

2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester

Cat. No. B1262736
M. Wt: 413.5 g/mol
InChI Key: HTXMZVJFAJCANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester is an aromatic compound.

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis Methods : The compound has been synthesized through various chemical reactions, including the Grignard reaction and cyclodehydration, as part of synthesizing 4,6-dimethoxy-3,3-dimethylindane and related compounds (Kasturi, Abraham, & Prasad, 1974).
  • Electroreductive Processes : Research has explored the electroreductive intramolecular cyclization of related esters, highlighting the compound's potential in advanced organic synthesis methods (Esteves et al., 2005).
  • Spectral Characteristics : The compound's polymorphs exhibit significant conformational differences, affecting their vibrational and Raman spectra, demonstrating its importance in the field of spectroscopy (Todori, Sano, Yasushi, & Kobayashi, 1994).

Biological Applications

  • Cytotoxicity Studies : Synthesis and biological evaluation of analogues of this compound have shown moderate inhibitory effects on various tumor cell lines. This highlights its potential role in cancer research and therapy (Hu et al., 2005).
  • Antitumor Activity : Certain derivatives of this compound, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, have shown potent anti-tumor properties, indicating its relevance in the development of new anticancer agents (Hayakawa et al., 2004).
  • Enzyme Inhibition Studies : Research on bromophenol derivatives with a cyclopropyl moiety, including this compound, has shown effective inhibition of enzymes like carbonic anhydrase, highlighting its potential in biochemical and pharmaceutical applications (Boztaş et al., 2019).

Photochemical Reactions

  • Photochemical Synthesis : The compound has been involved in photochemical reactions, like the formation of ω-Substituted esters, demonstrating its utility in photochemical synthesis methods (Tokuda, Watanabe, & Itoh, 1978).

properties

Product Name

2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoate

InChI

InChI=1S/C23H27NO6/c1-6-30-22(25)23(15-24,13-16-7-18(26-2)11-19(8-16)27-3)14-17-9-20(28-4)12-21(10-17)29-5/h7-12H,6,13-14H2,1-5H3

InChI Key

HTXMZVJFAJCANG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC(=C1)OC)OC)(CC2=CC(=CC(=C2)OC)OC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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